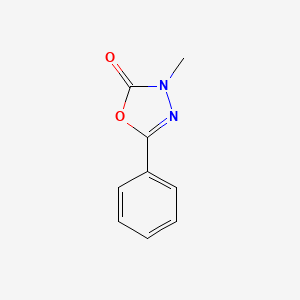

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one

Description

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by a five-membered oxadiazole ring fused with a ketone group. The 3-methyl and 5-phenyl substituents define its structural uniqueness (Fig. 1). Its synthesis typically involves the reaction of 3-phenylsydnone with bromine in acetic anhydride, optimized to minimize impurities like 5-bromomethyl derivatives . Improved procedures achieve yields of 75% with a melting point of 90–91°C .

Properties

CAS No. |

879-60-7 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methyl-5-phenyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(12)13-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

JBDTUVFVJKCGHG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with methyl isocyanate under controlled conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one as an anticancer agent. For instance, derivatives of this compound have shown significant inhibitory activity against histone deacetylase (HDAC) enzymes, which are crucial in cancer cell proliferation. A specific derivative demonstrated substantial HDAC8 inhibitory activity and comparable anticancer efficacy against various cancer cell lines, showcasing its therapeutic potential .

Inhibition of Notum Carboxylesterase

Research has identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway involved in several diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit Notum was linked to its structure, which allows for effective binding and modulation of enzyme activity. This inhibition could lead to therapeutic strategies targeting Wnt-related diseases .

Antimicrobial Properties

Research indicates that compounds within the oxadiazole family exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored in models of neurodegeneration. Compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Case Study: Inhibition of Notum

A study published by Mahy et al. demonstrated the efficacy of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones in inhibiting Notum carboxylesterase activity with IC50 values as low as 2.1 µM. This study emphasized the structure-activity relationship (SAR) that informed the design of more potent inhibitors based on the oxadiazole scaffold .

| Compound | Structure | IC50 (µM) | Comments |

|---|---|---|---|

| 23 | Structure | 2.1 | Potent Notum inhibitor |

| 23a | Structure | 41 | Benchmark compound |

Case Study: Anticancer Activity

Another significant study evaluated various oxadiazole derivatives against leukemia cell lines, revealing that certain compounds exhibited over 90% inhibition rates across multiple cancer types. This study underlines the versatility and effectiveness of oxadiazole compounds in anticancer drug development .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

- Melting Points : Aromatic substituents (e.g., 5-Ph in 3e) result in higher melting points (108–109°C) versus alkyl groups (3c: 58–60°C) due to enhanced π-stacking .

- Solubility: Phenolic or ionizable groups (e.g., 5-(2,4-F₂-PhO)) improve solubility, critical for bioavailability . In contrast, hydrophobic alkyl/aryl derivatives (e.g., 3a) require formulation optimization.

Key Observations :

- FAAH Inhibition: 5-Phenoxy derivatives exhibit peripheral selectivity, avoiding central nervous system (CNS) effects, making them suitable for cardiovascular or respiratory therapies .

- MAO-B Selectivity : Bulky 5-aryl groups (e.g., biphenylyl) enhance MAO-B affinity, suggesting steric and electronic tuning for neuroprotection .

- Anti-inflammatory Activity : Mannich base derivatives demonstrate enhanced efficacy, likely due to improved membrane permeability .

Biological Activity

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS Number: 879-60-7) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 176.17 g/mol. Its structure features a five-membered heterocyclic ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 176.17 g/mol |

| LogP | 1.04 |

| PSA | 48.03 Ų |

Anticancer Properties

Recent studies indicate that compounds in the oxadiazole family exhibit significant anticancer activity. For instance, a review highlighted that various 1,3,4-oxadiazole derivatives were tested against different cancer cell lines. Notably, the compound demonstrated potent activity against leukemia cell lines such as HL-60 and MOLT-4, with IC50 values indicating effective inhibition of cell proliferation .

In a comparative study of several oxadiazole derivatives, This compound was part of a series that showed varying degrees of anticancer efficacy due to synergistic effects from lipophilicity and aryl hydrophobic interactions .

Enzyme Inhibition

One of the most compelling aspects of this compound is its role as an inhibitor of Notum carboxylesterase activity. Research has shown that it can inhibit Notum with an IC50 value of approximately 41 μM . This inhibition is significant as Notum is involved in the modulation of Wnt signaling pathways, which are crucial in cancer progression and other diseases.

Structure–Activity Relationship (SAR)

The SAR studies conducted on derivatives of 1,3,4-oxadiazoles have revealed that modifications at specific positions on the phenyl ring significantly affect biological activity. For example:

- Substituents at the para position : Electron-withdrawing groups such as Cl or Br enhance antimicrobial activity.

- Electron-donating groups : These have been associated with increased anticancer potential .

The presence of methyl groups at the 3-position and phenyl groups at the 5-position has been linked to improved pharmacological profiles.

Study on Antitumor Activity

A notable case study involved synthesizing various oxadiazole derivatives to evaluate their antitumor properties. The study reported that This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutic agents like Doxorubicin .

In Vivo Studies

In vivo studies have also begun to explore the pharmacokinetic profiles of oxadiazole derivatives. These studies are crucial for understanding how these compounds behave within biological systems and their potential therapeutic windows .

Q & A

What are the key synthetic methodologies for preparing 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?

Basic Research Focus

The compound is synthesized via cyclization of hydrazide intermediates or alkylation of oxadiazole-thione precursors. A carbon dioxide route (CDR) involves reacting hydrazides with CO₂ under basic conditions (e.g., ethanol with NaOH), achieving yields >90% . Alternatively, Vilsmeier-Haack chloroformylation of pyrazolone derivatives at 0°C in sealed reactors enables large-scale synthesis with 99% yield . Key variables include temperature control (e.g., cryogenic conditions for exothermic steps) and solvent selection (polar aprotic solvents enhance cyclization efficiency).

How are spectroscopic and chromatographic techniques applied to characterize this compound?

Basic Research Focus

Structural validation relies on -NMR (e.g., aromatic protons at δ 7.30–8.57 ppm), -NMR (carbonyl signals ~154 ppm), and ESI-MS (e.g., [M+H] at m/z 300.37) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.3% for C/H/N). For stereochemical analysis, X-ray crystallography or IR spectroscopy (C=O stretches ~1700 cm) may supplement data .

How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Advanced Research Focus

Discrepancies arise from metabolic stability, tissue distribution, or assay sensitivity. For FAAH inhibitors, in vitro enzymatic assays may fail to predict in vivo efficacy due to poor solubility or off-target binding. Prioritize in vivo testing (e.g., liver/brain FAAH activity in mice at 30 mg/kg oral doses) and correlate results with aqueous solubility metrics (e.g., logP <3 for CNS penetration) . Parallel microsomal stability studies (e.g., hepatic S9 fractions) identify metabolic liabilities .

What strategies improve cyclization efficiency during oxadiazol-2(3H)-one synthesis?

Advanced Research Focus

Optimize base strength (e.g., NaOH vs. KCO) and CO pressure in CDR methods to minimize side reactions . For alkylation routes, allyl/benzyl halides in DMF at 60°C enhance reactivity, but steric hindrance from bulky substituents (e.g., 2,4-difluorophenoxy) may require longer reaction times (24–48 hrs) . Microwave-assisted synthesis reduces cyclization time by 70% while maintaining yields >85% .

How should antimycobacterial activity assays be designed for palladium(II) complexes of this compound?

Advanced Research Focus

Screen complexes against Mycobacterium tuberculosis H37Rv using microdilution assays (MIC values ≤6.25 µg/mL indicate potency). Include positive controls (e.g., isoniazid) and assess cytotoxicity against Vero cells (IC >50 µg/mL for selectivity) . Structural modifications (e.g., alkyl chain elongation) improve lipophilicity and membrane penetration .

What methodologies assess the hydrolytic stability of this compound in aqueous solutions?

Advanced Research Focus

Conduct pH-dependent stability studies (pH 2–12, 37°C) with HPLC monitoring. Half-life (t) <2 hrs at pH 1–3 suggests acid liability, requiring enteric coating for oral formulations. Solvolysis pathways (e.g., Pd(II) complex degradation in DMSO/water) are analyzed via -NMR kinetic profiling .

How do substituents on the N-phenyl ring modulate FAAH inhibition potency and selectivity?

Advanced Research Focus

Electron-withdrawing groups (e.g., 2,4-difluoro) enhance solubility (up to 120 µg/mL) and peripheral FAAH inhibition, while bulky substituents (e.g., p-tolyl) reduce brain penetration . Structure-activity relationship (SAR) models highlight hydrogen-bond donors (e.g., hydroxyl groups) as critical for binding affinity. In vivo ED values <10 mg/kg are achievable with optimized substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.